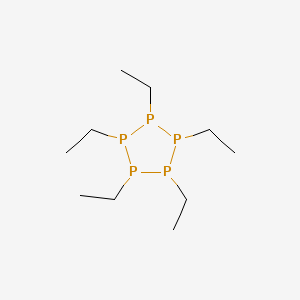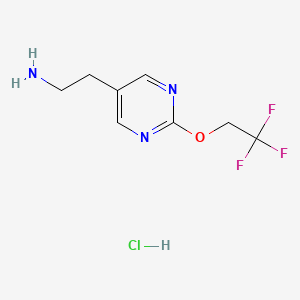![molecular formula C12H13F2N B14167794 1-(3,4-Difluorophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane CAS No. 923567-64-0](/img/structure/B14167794.png)
1-(3,4-Difluorophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Difluorophenyl)-3-methyl-3-azabicyclo[310]hexane is a bicyclic compound that contains a 3-azabicyclo[310]hexane core with a 3,4-difluorophenyl group attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Difluorophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane can be achieved through several methods. One common approach involves the cyclopropanation of maleimides with N-tosylhydrazones using a palladium catalyst . This method provides high yields and diastereoselectivity. Another method involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes under photoredox catalysis .
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve scalable and efficient routes such as the use of photochemistry for [2 + 2] cycloaddition reactions . These methods are designed to be robust and amenable to large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
1-(3,4-Difluorophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the bicyclic core.
Substitution: The compound can undergo substitution reactions, particularly at the difluorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cyclopropanation, iridium photoredox catalysts for annulation reactions, and various oxidizing and reducing agents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, cyclopropanation reactions yield 3-azabicyclo[3.1.0]hexane derivatives, while annulation reactions produce bicyclic scaffolds with contiguous stereocenters .
Aplicaciones Científicas De Investigación
1-(3,4-Difluorophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane has several scientific research applications:
Medicinal Chemistry: The compound is used in the design of novel ligands for metabotropic glutamate receptors, which are potential targets for treating neurological disorders.
Materials Science: The unique structural features of the compound make it suitable for developing new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(3,4-Difluorophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane involves its interaction with molecular targets such as metabotropic glutamate receptors. The compound acts as an antagonist at these receptors, inhibiting their activity and modulating neurotransmitter release . This mechanism is crucial for its potential therapeutic effects in treating neurological disorders.
Comparación Con Compuestos Similares
Similar Compounds
(1S,2R,3S,4S,5R,6R)-2-Amino-3-[(3,4-difluorophenyl)sulfanylmethyl]-4-hydroxy-bicyclo[3.1.0]hexane-2,6-dicarboxylic acid hydrochloride (LY3020371·HCl): A potent metabotropic glutamate receptor antagonist with antidepressant-like activity.
1,5-Diazabicyclo[3.1.0]hexane: A related bicyclic compound with applications in electrochemistry and materials science.
Uniqueness
1-(3,4-Difluorophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane is unique due to its specific substitution pattern and the presence of the difluorophenyl group, which imparts distinct chemical and biological properties. Its ability to act as a selective antagonist at metabotropic glutamate receptors sets it apart from other similar compounds .
Propiedades
Número CAS |
923567-64-0 |
|---|---|
Fórmula molecular |
C12H13F2N |
Peso molecular |
209.23 g/mol |
Nombre IUPAC |
1-(3,4-difluorophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C12H13F2N/c1-15-6-9-5-12(9,7-15)8-2-3-10(13)11(14)4-8/h2-4,9H,5-7H2,1H3 |
Clave InChI |
WXIVKHRXEAQSCE-UHFFFAOYSA-N |
SMILES canónico |
CN1CC2CC2(C1)C3=CC(=C(C=C3)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


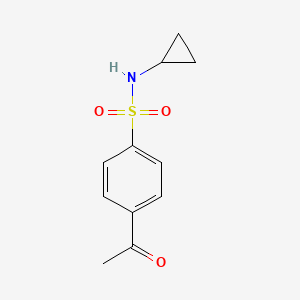
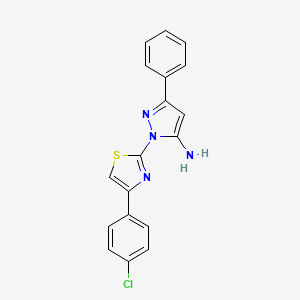
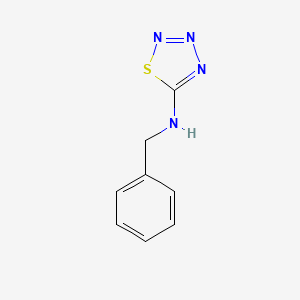
![8-methoxy-N-(3-propan-2-yloxypropyl)-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B14167740.png)
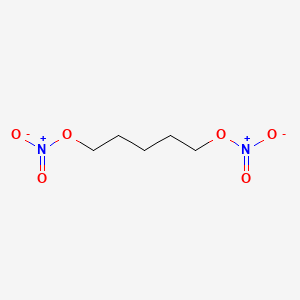
![N-[(2E)-2-hydroxyimino-1,1-dimethyl-ethyl]-1-phenyl-methanimine oxide](/img/structure/B14167746.png)
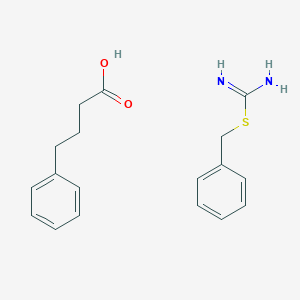
![1-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14167759.png)
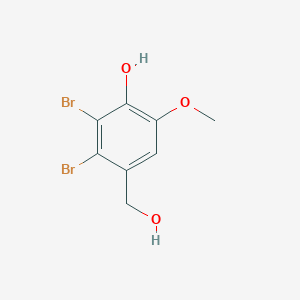
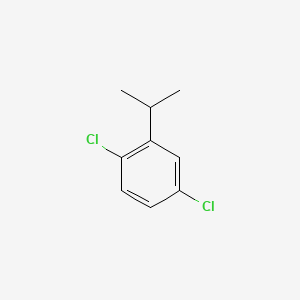
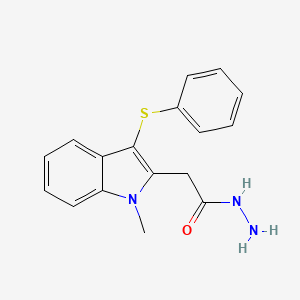
![methyl 5-chloro-2-{[(E)-4,4,4-trifluoro-1-methyl-3-oxo-1-butenyl]amino}benzenecarboxylate](/img/structure/B14167771.png)
